alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

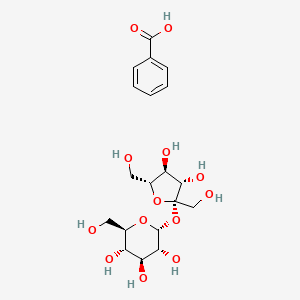

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate can be achieved through a multi-step process involving protection and deprotection of functional groups, glycosylation, and benzoate esterification. The starting materials include D-glucose, D-fructose, benzoic acid, acetic anhydride, methanol, sodium methoxide, acetic acid, triethylamine, p-toluenesulfonic acid, dichloromethane, diethyl ether, and water.

Molecular Structure Analysis

The molecular formula of GFBE is C19H26O12, and its molecular weight is 446.4 . The detailed molecular structure analysis can be found in various scientific databases .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Glycoscience

- Application Summary : Alpha-D-Glucopyranoside and Beta-D-Fructofuranosyl derivatives have been synthesized and characterized in various studies. Sucrose (α‑ d ‑glucopyranosyl- (1↔2)-β‑ d ‑fructofuranoside) is the most common low molecular weight sugar found in the plant kingdom .

- Methods of Application : The basis for the chemical reactivity of sucrose is the eight hydroxyl groups present on the molecule . Increasing use of enzymatic biotechnological techniques to derivatize sucrose is expected, to add special functionalities to sucrose products like biodegradability, biocompatibility, and non-toxicity .

- Results or Outcomes : Sucrose serves as an essential reserve and energy source for non‐photosynthetic tissues, and provides carbon for the synthesis of storage compounds, including starch and less frequently fructosyloligosaccharides (fructans) .

-

Scientific Field: Microbiology and Fermentation Technology

- Application Summary : The compound was synthesized using Escherichia coli glycoside phosphorylase YcjT . This sugar promoted the growth of the probiotic Bifidobacterium breve .

- Methods of Application : The product was identified as β- d -fructofuranosyl α- d -glucopyranosyl- (1→2)-α- d -glucopyranoside. This sugar was also synthesized from sucrose and maltose using YcjT and maltose phosphorylase .

- Results or Outcomes : The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve .

-

Scientific Field: Chemical Synthesis

- Application Summary : α-D-Glucopyranoside-β-D-fructofuranosyl octadecanoate is a surfactant-based permeation enhancer used to increase mannitol permeability in excised rat colonic mucosae .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The compound increased mannitol permeability in excised rat colonic mucosae .

-

Scientific Field: Chemical Receptor Design

- Application Summary : Methyl α-D-glucopyranoside has been used to study binding modes with an artificial receptor in crystalline complexes .

- Methods of Application : The binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor belonging to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold were studied .

- Results or Outcomes : The noncovalent interactions stabilizing the new complexes were compared with those observed in the aforementioned crystalline complexes with methyl β-D-glucopyranoside .

-

Scientific Field: Enzymatic Synthesis

- Application Summary : The compound was synthesized using Escherichia coli glycoside phosphorylase YcjT .

- Methods of Application : The product was identified as β-D-fructofuranosyl α-D-glucopyranosyl- (1→2)-α-D-glucopyranoside. This sugar was also synthesized from sucrose and maltose using YcjT and maltose phosphorylase .

- Results or Outcomes : The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve .

-

Scientific Field: Biochemistry

- Application Summary : One study involved the preparation of beta-D-fructofuranosyl O- (alpha-D-galactopyranosyl uronic acid)- (1----6)-O-alpha-D-glucopyranoside through treating raffinose with D-galactose oxidase, followed by hypoiodite oxidation.

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source.

- Results or Outcomes : The outcomes of this application are not provided in the source.

-

Scientific Field: Chemical Receptor Design

- Application Summary : Methyl α-D-glucopyranoside has been used to study binding modes with an artificial receptor in crystalline complexes .

- Methods of Application : The binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor belonging to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold were studied .

- Results or Outcomes : The noncovalent interactions stabilizing the new complexes are compared with those observed in the aforementioned crystalline complexes with methyl β-D-glucopyranoside .

-

Scientific Field: Enzymatic Synthesis

- Application Summary : The compound was synthesized using Escherichia coli glycoside phosphorylase YcjT .

- Methods of Application : The product was identified as β-D-fructofuranosyl α-D-glucopyranosyl- (1→2)-α-D-glucopyranoside. This sugar was also synthesized from sucrose and maltose using YcjT and maltose phosphorylase .

- Results or Outcomes : The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve .

-

Scientific Field: Biochemistry

- Application Summary : One study involved the preparation of beta-D-fructofuranosyl O- (alpha-D-galactopyranosyl uronic acid)- (1----6)-O-alpha-D-glucopyranoside through treating raffinose with D-galactose oxidase, followed by hypoiodite oxidation.

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source.

- Results or Outcomes : The outcomes of this application are not provided in the source.

Safety And Hazards

Eigenschaften

CAS-Nummer |

12738-64-6 |

|---|---|

Produktname |

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate |

Molekularformel |

C19H26O12 |

Molekulargewicht |

446.4 |

IUPAC-Name |

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

SMILES |

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.